N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine
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Overview
Description
N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a hex-5-en-2-yl group attached to a 2-methylpyridin-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with hex-5-en-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(Hex-5-en-2-yl)-4-methylaniline
- N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-3-amine
- Hex-5-en-2-yl methanesulfonate
Uniqueness
N-(Hex-5-en-2-yl)-2-methylpyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. These unique characteristics make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-hex-5-en-2-yl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-4-5-7-10(2)14-12-8-6-9-13-11(12)3/h4,6,8-10,14H,1,5,7H2,2-3H3 |
InChI Key |
FHNKMWXIJDVEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC(C)CCC=C |
Origin of Product |
United States |
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